1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

SAR-driven kinase inhibitor programs require precise regioisomeric pyrazole building blocks. This 1-tert-butyl-3-isopropyl-1H-pyrazole-4-carbaldehyde (CAS 1152506-58-5) delivers a defined steric/electronic profile (logP 2.574, MW 194.27) with a reactive 4-aldehyde handle for imine/hydrazone condensation. • Differentiated from 3-methyl and 5-methyl analogs; enables systematic regioisomeric SAR when paired with 3-tert-butyl-1-isopropyl regioisomer (CAS 1249176-24-6). • Bulky N1-tert-butyl and C3-isopropyl groups provide metabolic stability and controlled metal-center accessibility for ligand design. • 95% purity, supplied as a research-grade building block with global shipping.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 1152506-58-5
Cat. No. B1372965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS1152506-58-5
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C=C1C=O)C(C)(C)C
InChIInChI=1S/C11H18N2O/c1-8(2)10-9(7-14)6-13(12-10)11(3,4)5/h6-8H,1-5H3
InChIKeyMPPCXNRZUVYJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-3-isopropyl-1H-pyrazole-4-carbaldehyde: Identity & Specifications


1-tert-Butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152506-58-5), also known as 1-(tert-butyl)-3-isopropyl-1H-pyrazole-4-carbaldehyde, is a C11H18N2O pyrazole-4-carbaldehyde derivative with a molecular weight of 194.27 g/mol . It is supplied as a ≥95% purity research-grade building block for synthetic chemistry applications . The compound features a 1-tert-butyl substituent, a 3-isopropyl group, and a reactive 4-aldehyde handle on the pyrazole core, providing a defined substitution pattern that differentiates it from simpler pyrazole carbaldehyde analogs .

1-tert-Butyl-3-isopropyl-1H-pyrazole-4-carbaldehyde: Analog Substitution Risks


Within the pyrazole-4-carbaldehyde family, even minor alterations to the substituent pattern—such as replacing the 3-isopropyl group with a 3-methyl or 5-methyl group—produce compounds with different molecular weights, lipophilicities, and steric environments . The combination of a bulky 1-tert-butyl group and a branched 3-isopropyl substituent creates a unique steric and electronic profile that influences reaction kinetics in condensation reactions and the conformational preferences of downstream derivatives . Substituting this compound with a simpler analog like 1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde (MW 166.22) or 1-tert-butyl-5-methyl-1H-pyrazole-4-carbaldehyde (MW 166.22) fundamentally alters the physicochemical properties and synthetic outcomes, making direct substitution invalid for structure-activity relationship studies or preparative-scale synthesis where precise building block identity is critical .

1-tert-Butyl-3-isopropyl-1H-pyrazole-4-carbaldehyde: Differentiation from Closest Analogs


Molecular Weight and Lipophilicity vs. Methyl Analog

The target compound exhibits a molecular weight of 194.27 g/mol, which is 28.05 g/mol higher (16.9% greater) than the 1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde analog (166.22 g/mol) . This molecular weight difference corresponds to the replacement of a methyl group (−CH₃, 15 Da) with an isopropyl group (−CH(CH₃)₂, 43 Da), a net increase of 28 Da. The isopropyl substituent also contributes to increased lipophilicity, with calculated logP values reported as 2.574 for the target compound versus approximately 1.49 for simpler tert-butylpyrazole carbaldehydes lacking the isopropyl group [1].

Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

Steric Effects: Isopropyl vs. Methyl Substituent

The 3-isopropyl group of the target compound introduces greater steric bulk than the 3-methyl group found in simpler analogs. This steric differentiation is quantitatively reflected in the substituent constants: the Taft steric parameter (Es) for isopropyl is −0.47, indicating greater steric demand than methyl (Es = 0.00) [1]. This steric difference affects reaction rates in nucleophilic additions to the aldehyde group and influences the conformational preferences of hydrazone and imine condensation products .

Synthetic Methodology Reaction Optimization Steric Hindrance

Regioisomeric Differentiation: 1,3- vs. 3,1-Substitution

The target compound 1-tert-butyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152506-58-5) is the regioisomer bearing the tert-butyl group at N1 and the isopropyl group at C3. A distinct regioisomer exists: 3-tert-butyl-1-isopropyl-1H-pyrazole-4-carbaldehyde (CAS 1249176-24-6), which has an identical molecular formula (C11H18N2O) and molecular weight (194.27 g/mol) but reversed substituent positions . These two compounds are not interchangeable due to differing electronic distribution across the pyrazole ring and distinct synthetic routes required for their preparation .

Regioselective Synthesis Isomer Purity Structure-Activity Relationships

1-tert-Butyl-3-isopropyl-1H-pyrazole-4-carbaldehyde: Research Applications


Kinase Inhibitor Library Scaffold

The combination of a 1-tert-butyl group (providing metabolic stability and N1 protection) and a 3-isopropyl substituent (introducing branched steric bulk with logP = 2.574) makes this compound a suitable aldehyde precursor for generating pyrazole-based kinase inhibitor libraries. The 4-aldehyde group enables condensation with amines or hydrazines to form imine and hydrazone linkages, which are common motifs in ATP-competitive kinase inhibitor scaffolds . The specific steric and lipophilic profile differentiates it from 3-methyl analogs and may influence selectivity profiles in p38 MAP kinase and TGF-β receptor kinase assays [1].

Sterically Shielded Pyrazole Ligand Precursor

The 4-aldehyde functionality enables conversion to carboxylate, alcohol, or amine derivatives, while the bulky 1-tert-butyl and 3-isopropyl groups provide a defined steric environment around the pyrazole core. This steric shielding can be exploited in the design of metal-coordinating ligands where control over metal center accessibility is desired . The compound's molecular weight (194.27 g/mol) and calculated logP (2.574) place it in a favorable property space for ligand design compared to more lipophilic phenyl-substituted analogs (MW = 228.29, logP >3.5) .

Regioisomer-Controlled SAR Building Block

The availability of both regioisomers—1-tert-butyl-3-isopropyl (CAS 1152506-58-5) and 3-tert-butyl-1-isopropyl (CAS 1249176-24-6)—allows systematic exploration of substituent positioning effects on biological activity. The target compound places the bulky tert-butyl group at the N1 position, which influences the tautomeric equilibrium and hydrogen-bonding capacity of the pyrazole NH (if deprotected), whereas the regioisomer places the tert-butyl at C3, creating a different electronic environment . This regioisomeric pair enables controlled SAR studies that cannot be conducted with single-regioisomer building blocks .

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